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Introduction

Casein Kinase 1 Epsilon (CK1g) is a serine/threonine protein kinase that plays a crucial role in
various cellular processes, most notably in the regulation of the circadian clock.[1][2]
Deregulation of the circadian rhythm is implicated in a range of human disorders, including
depression, metabolic disorders, and seasonal affective disorder.[1][2] CK1g, along with the
closely related isoform CK19, are key regulators of this internal timekeeping mechanism.[1][2]

PF-4800567 is a potent and selective small molecule inhibitor of CK1¢.[1][3][4] Developed by
Pfizer, it serves as a critical chemical probe for elucidating the specific functions of CK1g,
particularly in distinguishing its roles from those of CK14.[2][5] This technical guide provides a
comprehensive overview of PF-4800567, including its biochemical and cellular activity,
mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data

The selectivity and potency of PF-4800567 have been quantified through various in vitro and
cellular assays.

Table 1: In Vitro Inhibitory Activity of PF-4800567[3][4][6][7]
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Target Kinase IC50 (nM) Selectivity (over CK10)
CK1le 32 ~22-fold
CK1d 711

Table 2: Cellular Inhibitory Activity of PF-4800567[4]

Target Kinase IC50 (pM)
CKle 2.65
CK1b 20.38

Table 3: Kinase Selectivity Profile of PF-4800567[1][6]

The selectivity of PF-4800567 was assessed against a panel of 50 different kinases. At a
concentration of 1 uM, significant inhibition was observed for only one other kinase besides
CKle.

Kinase % Inhibition at 1 pM
Epidermal Growth Factor Receptor Significant
Other 49 kinases Minimal to none

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al.,
2009.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1e.[6] Within the circadian clock's
negative feedback loop, CK1le and CK1d phosphorylate the Period (PER) and Cryptochrome
(CRY) proteins. This phosphorylation cascade regulates their stability and nuclear entry, which
are critical steps for inhibiting their own transcription by the CLOCK-BMAL1 complex.

By selectively inhibiting CK1e, PF-4800567 has been shown to:
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o Completely block CK1e-mediated degradation of the PER2 protein.[1][2]
« Inhibit the nuclear localization of the PER3 protein that is mediated by CK1e.[1][2][6]

Interestingly, despite its potent and selective inhibition of CK1e, PF-4800567 has only a minimal
effect on the overall period of the circadian clock in both cell models and in vivo.[1][2] This is in
stark contrast to the pan-CK14&/e inhibitor, PF-670462, which robustly lengthens the circadian
period.[1][2] This key finding suggests that CK19 is the principal regulator of circadian timing,
while CK1e may have other distinct roles.[1][2][5]

Signaling Pathway

The following diagram illustrates the core components of the mammalian circadian clock and
the point of intervention for PF-4800567.
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Core circadian feedback loop and PF-4800567's point of action.
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Experimental Protocols

The characterization of PF-4800567 involved several key experiments. The methodologies are
detailed below for replication and reference.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is a generalized representation based on standard kinase assay methodologies.

o Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1le
and CK1d activity in vitro.

o Materials:

o Purified, recombinant human CK1le and CK1d enzymes.

[e]

Specific peptide substrate for CK1.

o

ATP (at Km concentration for each enzyme).

[¢]

PF-4800567 serially diluted in DMSO.

o

Assay buffer (e.g., HEPES, MgCI2, Brij-35).

[e]

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ATP detection reagent.

o

384-well plates.
e Procedure:
1. Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.

2. Add PF-4800567 at various concentrations (typically a 10-point dilution series) or DMSO
as a vehicle control.

3. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

4. Initiate the kinase reaction by adding ATP.
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5. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

6. Terminate the reaction and quantify the remaining ATP using a luminescent detection
reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

7. Plot the percentage of inhibition relative to the DMSO control against the logarithm of the
inhibitor concentration.

8. Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-
response).

Cellular PER2 Degradation Assay

This assay measures the ability of PF-4800567 to prevent CK1le-mediated degradation of the
PER2 protein in a cellular context.[1]

» Objective: To assess the effect of PF-4800567 on the stability of the PER2 protein in cells
overexpressing CK1e.

o Materials:
o COS-7 cells (or a similar cell line).

o Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type
CKle.

o Transfection reagent (e.g., Lipofectamine).

o Cycloheximide (protein synthesis inhibitor).

o PF-4800567 and PF-670462 (as a comparator).

o High-content imaging system or fluorescence microscope.
e Procedure:

1. Co-transfect COS-7 cells with PER2::YFP and CK1e expression plasmids. As a control,
transfect another set of cells with PER2::YFP and a kinase-dead CK1e mutant.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.researchgate.net/publication/24442319_Selective_Inhibition_of_Casein_Kinase_1_epsilon_Minimally_Alters_Circadian_Clock_Period
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. Allow cells to express the proteins for 24-48 hours.
3. Treat the cells with either vehicle (DMSO), PF-4800567 (e.g., 0.5 uM), or PF-670462.

4. After a short pre-incubation with the inhibitors, add cycloheximide (e.g., 20 mg/ml) to all
wells to halt new protein synthesis.

5. Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time
using an automated imaging system.

6. Monitor the decay of the YFP signal for several hours.

7. Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower
decay in fluorescence indicates stabilization of the PER2 protein.

Cellular Circadian Rhythm Assay

This assay is used to determine the effect of a compound on the period of the cellular clock.

o Objective: To measure changes in the circadian period of cultured cells upon treatment with
PF-4800567.

o Materials:

o Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven
by a clock-controlled promoter like Bmall).

o Synchronization agent (e.g., dexamethasone or serum shock).
o PF-4800567 at a range of concentrations.
o Recording medium containing luciferin.

o Luminometer or a device capable of long-term, real-time bioluminescence recording from
living cells.

e Procedure:

1. Plate the reporter cells in 35-mm dishes and grow to confluence.
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2. Synchronize the cellular clocks by treating with a high concentration of dexamethasone for
a short period (e.g., 1 hour).

3. Wash the cells and replace the medium with the recording medium containing luciferin and
the desired concentration of PF-4800567 or vehicle control.

4. Place the dishes into a luminometer and record the bioluminescence output continuously
for at least 5-7 days.

5. Analyze the resulting data to determine the period of the circadian rhythm for each
condition. A period-lengthening effect would be observed as a longer time between the
peaks of luciferase expression.

Experimental Workflow

The logical flow for characterizing a selective kinase inhibitor like PF-4800567 typically follows
a multi-stage process, from initial biochemical screening to in vivo validation.
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General workflow for characterizing a selective kinase inhibitor.

Conclusion

PF-4800567 is a well-characterized, potent, and highly selective inhibitor of CK1¢. Its primary
value to the scientific community lies in its ability to act as a chemical tool to dissect the distinct
biological functions of CK1e from the closely related CK1d.[1][2] Studies using PF-4800567
have been instrumental in demonstrating that while both kinases phosphorylate core clock
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proteins, it is CK1d that predominantly dictates the speed of the circadian clock.[5] This
compound remains an invaluable resource for researchers investigating circadian rhythms and
other CK1e-mediated signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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